2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. It is characterized by its unique structure, which includes a dichloroquinazoline moiety and an acetic acid functional group. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
This compound can be sourced from various chemical suppliers, including LGC Standards and PubChem, which provide detailed information about its properties and applications. It is classified as an impurity in pharmaceutical formulations and is categorized under other hematology drugs due to its relevance in blood-related medical research .
The synthesis of 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride typically involves several key steps:
The compound can participate in various chemical reactions typical of amino acids and quinazolines:
The mechanism of action for 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride may involve:
The physical properties include:
Chemical properties include:
Relevant analytical data includes infrared (IR) spectra showing characteristic functional group absorptions .
The primary applications of 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride are found in:
This compound represents a significant interest within medicinal chemistry due to its unique structural features and potential therapeutic applications.
Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, was first synthesized in 1869 by Griess via condensation reactions. Early synthetic routes were refined in 1903 by Gabriel and Colman, who systematically characterized the physicochemical properties of quinazoline derivatives [3] [4]. The scaffold gained prominence in medicinal chemistry following the isolation of natural quinazolinone alkaloids (e.g., febrifugine) from Dichroa febrifuga, which demonstrated potent antimalarial activity [4]. By the mid-20th century, synthetic advances like the Niementowski reaction (anthranilic acid with formamide) and Morgan’s method (using phosphorus trichloride) enabled efficient production of diverse quinazolinones, laying the groundwork for pharmaceutical development [3] [5].
Notable milestones include:
Table 1: Evolution of Key Quinazoline Synthesis Methods
Year | Method | Key Reagents | Application Scope |
---|---|---|---|
1869 | Griess condensation | Anthranilic acid + cyanide | 2-Ethoxy-4(3H)-quinazolinone |
1903 | Gabriel-Colman oxidation | Alkaline K₃[Fe(CN)₆] | Quinazoline from dihydro derivatives |
1940s | Niementowski synthesis | Anthranilic acid + formamide | 4(3H)-Quinazolinones |
Modern | Metal-catalyzed cyclization | PdCl₂, CuBr₂, or Sc(OTf)₃ catalysts | 2,3-Disubstituted quinazolines |
Chlorination at specific positions on the quinazoline ring profoundly influences bioactivity. The 5,6-dichloro substitution pattern, in particular, enhances:
Biological studies confirm that 5,6-dichloroquinazolines show enhanced potency against infectious and inflammatory targets. Examples include:
Table 2: Bioactivity Comparison of Chlorinated vs. Non-Chlorinated Quinazolines
Substitution Pattern | Antibacterial IC₅₀ (µM) | Antifungal MIC (µg/mL) | Anti-inflammatory Efficacy (%) |
---|---|---|---|
5,6-Dichloro | 8.2 | 0.5–1.0 | 73% (at 20 mg/kg) |
Unsubstituted | 42.7 | 8–16 | 44–55% (at 20 mg/kg) |
6-Monochloro | 15.3 | 2–4 | 57–64% (at 20 mg/kg) |
This compound (IUPAC: 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid hydrochloride; CAS: 1159977-03-3/2203514-95-6) serves as a critical building block for complex pharmaceuticals. Key attributes include:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0